6-Aminobenzo[d]oxazol-5-ol
Description
Structure
3D Structure
Properties
CAS No. |
783366-34-7 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
6-amino-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C7H6N2O2/c8-4-1-7-5(2-6(4)10)9-3-11-7/h1-3,10H,8H2 |
InChI Key |
UFOLCEDMDHPYKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1OC=N2)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Aminobenzo D Oxazol 5 Ol and Its Structural Analogs
Established Synthetic Routes to the Benzoxazole (B165842) Core
The synthesis of the benzoxazole ring system is a well-trodden path in organic chemistry, owing to the prevalence of this moiety in pharmacologically active compounds and materials science. nih.govnih.gov The most common and traditional approach involves the condensation and subsequent cyclization of a 2-aminophenol (B121084) precursor with a suitable carbonyl compound or its equivalent. nih.gov
Cyclization Reactions Utilizing 2-Aminophenol Derivatives
The condensation of 2-aminophenols with various electrophilic partners is the most direct and widely used method for constructing the benzoxazole core. chemicalbook.com This strategy's popularity stems from the ready availability of 2-aminophenol precursors and the wide array of reagents that can serve as the source for the C2 atom of the benzoxazole ring. These reagents include aldehydes, carboxylic acids and their derivatives, ketones, and orthoesters. nih.govnih.gov The reactions are typically promoted by acid catalysts and may involve oxidative conditions to achieve the final aromatic ring system. organic-chemistry.orgresearchgate.net
Versatile, one-pot procedures for the synthesis of 2-aminobenzoxazoles, which are structural analogs of 6-Aminobenzo[d]oxazol-5-ol, have been developed utilizing commercially available tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane. acs.org These reactions proceed under mild conditions by reacting a 2-aminophenol with the orthocarbonate or dichlorodiphenoxymethane (B1309874) and a primary or secondary amine. acs.org This method avoids the harsh reagents or multi-step preparations required in more classical routes, such as those involving cyanogen (B1215507) bromide or the cyclodesulfurization of thioureas. acs.org
The reaction with tetramethyl orthocarbonate, for instance, allows for the incorporation of a wide variety of amine nucleophiles, leading to a diverse range of 2-amino-substituted benzoxazoles. Similarly, 1,1-dichlorodiphenoxymethane serves as a phosgene (B1210022) equivalent, facilitating the cyclization with 2-aminophenol and an amine to yield the desired products in modest to excellent yields. acs.org
Table 1: Synthesis of 2-Aminobenzoxazoles using Orthocarbonates and Dichlorodiphenoxymethanes
| Reagent | Precursors | Product | Key Features |
|---|---|---|---|
| Tetramethyl Orthocarbonate | 2-Aminophenol, Amine | 2-Aminobenzoxazole (B146116) | One-pot, mild conditions, versatile |
This table is based on findings from research on 2-aminobenzoxazole synthesis. acs.org
The reaction between 2-aminophenols and isothiocyanates provides a direct route to N-substituted-2-aminobenzoxazoles. This pathway involves the initial formation of a thiourea (B124793) derivative by the addition of the amino group of the 2-aminophenol to the isothiocyanate. researchgate.net Subsequent intramolecular cyclization, often promoted by a cyclodesulfurization agent like a heavy metal oxide (e.g., HgO) or other oxidants, leads to the elimination of a sulfur-containing byproduct and the formation of the benzoxazole ring. acs.org This method is valuable for creating benzoxazoles with a specific amine substituent at the C2 position, dictated by the R-group of the starting isothiocyanate. researchgate.net
Oxazole (B20620) Ring Formation via [4+1] and [3+2] Annulations
Annulation strategies offer alternative and powerful methods for constructing heterocyclic rings. In the context of benzoxazole synthesis, [4+1] and [3+2] cycloaddition approaches have been explored.
A [4+1] annulation strategy can be employed using precursors like o-hydroxyphenyl-substituted para-quinone methides (p-QMs) which act as a four-atom component. These can react with a C1 synthon, such as an α-halogenated ketone, to form dihydrobenzofuran rings, which are structurally related to the benzoxazole core. chim.it
More directly related to oxazole synthesis, a copper-catalyzed [3+2] annulation/olefination cascade between iodonium-phosphonium hybrid ylides and amides has been developed. researchgate.net This method proceeds through an α-phosphonium Cu-carbenoid intermediate. While this specific method is described for oxazoles generally, the principles of [3+2] cycloaddition, where a three-atom component reacts with a two-atom component, are applicable to the synthesis of diverse heterocyclic systems, including the oxazole ring of benzoxazoles. For instance, the van Leusen oxazole synthesis is a well-known [3+2] cycloaddition that reacts tosylmethylisocyanide (TosMIC), a "C2N1" synthon, with an aldehyde. nih.gov
Strategies Involving α-Haloketones and Amides (Bredereck Reaction)
The Bredereck reaction is a classical method for synthesizing oxazole derivatives by reacting α-haloketones with amides. ijpsonline.com This reaction provides a straightforward route to 2,4-disubstituted oxazoles. The mechanism involves the N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the aromatic oxazole ring. This method is noted for being an efficient and clean process for oxazole synthesis. ijpsonline.com While originally focused on simple oxazoles, the principles of this reaction can be adapted for benzoxazole synthesis where the amide and ketone functionalities are part of a larger, pre-functionalized aromatic system.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a fundamental method for forming the oxazole ring, first described in the early 20th century. wikipedia.orgsynarchive.com The reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone in the presence of a cyclodehydrating agent such as sulfuric acid or phosphorus pentachloride. wikipedia.orgpharmaguideline.com
The required 2-acylamino-ketone starting material can be prepared through methods like the Dakin-West reaction. wikipedia.org The Robinson-Gabriel synthesis is highly versatile and has been adapted for various applications, including solid-phase synthesis and one-pot procedures. wikipedia.org For example, a one-pot diversity-oriented synthesis has been developed that combines a Friedel-Crafts reaction with the Robinson-Gabriel synthesis using an oxazolone (B7731731) template. wikipedia.orgresearchgate.net
Table 2: Overview of Key Benzoxazole Core Syntheses
| Synthesis Method | Key Precursors | Product Type |
|---|---|---|
| Cyclization of 2-Aminophenol | 2-Aminophenol, Aldehyde/Carboxylic Acid | 2-Substituted Benzoxazole |
| Bredereck Reaction | α-Haloketone, Amide | Substituted Oxazole |
This table summarizes the fundamental components of several established synthetic routes for the oxazole and benzoxazole cores. nih.govijpsonline.comwikipedia.orgpharmaguideline.com
Fischer Oxazole Synthesis
The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a classic method for the formation of oxazole rings. wikipedia.org The reaction typically involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgresearchgate.net This dehydration reaction proceeds under mild conditions and is particularly effective for the synthesis of 2,5-disubstituted oxazoles, often with aromatic substituents. wikipedia.orgcutm.ac.in
The general mechanism commences with the acid-catalyzed addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then undergoes a nucleophilic attack by the aldehyde's carbonyl oxygen, followed by cyclization and dehydration to yield the oxazole ring. wikipedia.org
While the traditional Fischer oxazole synthesis is not directly applied to the formation of the fused benzene (B151609) ring in benzoxazoles, its principles can be adapted. A modified approach would necessitate a starting material that incorporates the functionalities required for both the oxazole ring formation and the fused benzene ring system. For the synthesis of analogs of this compound, one would theoretically start with a cyanohydrin derived from a suitably substituted o-aminophenol derivative. However, the direct application of the Fischer oxazole synthesis for this specific substitution pattern is not commonly reported in the literature, which favors other cyclization strategies for benzoxazoles.
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis, developed in 1977, is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This reaction is known for its utility in forming 5-substituted oxazoles under basic conditions. nih.gov The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to form the oxazole ring. organic-chemistry.org
The Van Leusen reaction has been widely employed in the synthesis of various oxazole-containing molecules due to its tolerance of a range of functional groups. nih.gov For the synthesis of benzoxazole analogs, a strategy could involve the use of a substituted benzaldehyde (B42025) that already contains protected amino and hydroxyl groups. The resulting phenyl-substituted oxazole could then be further modified to create the desired benzoxazole derivative, although this is a less direct approach to the benzoxazole core itself. More commonly, the principles of nucleophilic attack and cyclization are applied in different contexts for benzoxazole synthesis. One-pot modifications of the Van Leusen synthesis have been developed, for instance, using ionic liquids as the solvent, which can lead to high yields of 4,5-disubstituted oxazoles. organic-chemistry.org
Cycloisomerization of Propargylic Amides
A more modern approach to oxazole synthesis involves the cycloisomerization of propargylic amides. This reaction can be catalyzed by various transition metals, such as gold, or can proceed under metal-free conditions using Brønsted acids. d-nb.infoorganic-chemistry.org The reaction mechanism typically involves the activation of the alkyne by the catalyst, followed by an intramolecular nucleophilic attack by the amide oxygen. The resulting intermediate then undergoes isomerization to form the stable aromatic oxazole ring. d-nb.info
This method is highly versatile and tolerates a wide array of functional groups, making it suitable for the synthesis of complex and poly-functionalized oxazoles. d-nb.infoorganic-chemistry.org For the preparation of benzoxazole analogs, a propargylic amide derived from a suitably substituted aniline (B41778) could be envisioned. The subsequent cyclization would yield a 2,5-disubstituted oxazole with the substituted phenyl group at the 2-position. This phenyl group would carry the precursors to the amino and hydroxyl functionalities of the target molecule. The reaction conditions, such as the choice of catalyst and solvent (e.g., hexafluoroisopropanol, HFIP), can be optimized to achieve high yields and selectivity. d-nb.info
| Synthetic Method | Key Reactants | General Conditions | Typical Products | Key Advantages |
|---|---|---|---|---|
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl, dry ether | 2,5-Disubstituted oxazoles | Classic, mild conditions |
| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K2CO3), alcohol | 5-Substituted oxazoles | Versatile, good functional group tolerance |
| Cycloisomerization of Propargylic Amides | Propargylic amide | Transition metal catalyst or Brønsted acid | Polysubstituted oxazoles | High versatility, tolerates many functional groups |
Targeted Synthesis of Aminated and Hydroxylated Benzoxazoles
The synthesis of specifically substituted benzoxazoles like this compound requires careful strategic planning for the introduction of the amino and hydroxyl groups onto the benzene ring.
Strategies for Regioselective Introduction of Amino and Hydroxyl Functionalities
The regioselective synthesis of this compound would most efficiently begin with a pre-functionalized precursor, namely a 2,4-disubstituted-5-aminophenol. A common strategy involves the nitration of a substituted phenol (B47542), followed by reduction of the nitro group to an amine. For instance, starting with a 4-substituted-2-nitrophenol, the hydroxyl group can direct electrophilic nitration to the desired position. Subsequent reduction of both nitro groups would yield a diamino-phenol derivative, which can then be selectively cyclized.
Another approach is to start with a commercially available, appropriately substituted aminophenol. For example, the synthesis of benzoxazole derivatives often utilizes the condensation of 2-aminophenols with various reagents. mdpi.comnih.govorganic-chemistry.org Therefore, the key to the synthesis of this compound lies in the availability or efficient synthesis of 2,5-diamino-4-hydroxyphenol or a related isomer with appropriate protecting groups.
Selective Functionalization of the Benzoxazole Ring System
Direct functionalization of a pre-formed benzoxazole ring is another viable strategy. While electrophilic aromatic substitution on the benzoxazole ring can be challenging due to the deactivating nature of the heterocyclic ring, nucleophilic aromatic substitution can be employed on benzoxazoles bearing activating groups such as nitro groups. For instance, a 6-nitro-5-halobenzoxazole could potentially undergo nucleophilic substitution of the halide with an oxygen nucleophile, followed by reduction of the nitro group.
Furthermore, modern cross-coupling reactions offer powerful tools for the selective functionalization of the benzoxazole core. For example, palladium-catalyzed amination reactions could be used to introduce an amino group at a specific position if a halo-substituted benzoxazole is available. The position of functionalization is often dictated by the electronic properties of the existing substituents on the benzoxazole ring. researchgate.net
Synthesis of Poly-substituted Benzoxazoles incorporating Amino and Hydroxyl Groups
The synthesis of polysubstituted benzoxazoles with both amino and hydroxyl groups often involves a convergent approach where a highly functionalized 2-aminophenol is cyclized. The choice of the cyclizing agent determines the substituent at the 2-position of the benzoxazole. Common reagents for this cyclization include aldehydes, carboxylic acids, acyl chlorides, and orthoesters. mdpi.comnih.govorganic-chemistry.org
For example, the condensation of a 4,5-disubstituted-2-aminophenol with an aldehyde or a carboxylic acid derivative would yield a 2-substituted-5,6-dihydroxybenzoxazole. The hydroxyl and amino groups on the benzene ring often require protection during the cyclization and subsequent modification steps to prevent unwanted side reactions.
| Starting Material | Potential Synthetic Route | Key Considerations |
|---|---|---|
| 4-Substituted-2-nitrophenol | Nitration, reduction of nitro groups, cyclization | Regioselectivity of nitration, selective protection of functional groups |
| Substituted 2-Aminophenol | Condensation with a C1 synthon (e.g., formic acid, orthoformate) | Availability of the correctly substituted 2-aminophenol |
| 5-Halo-6-nitrobenzoxazole | Nucleophilic aromatic substitution, reduction of nitro group | Activation of the ring for nucleophilic attack |
Green Chemistry Approaches and Sustainable Protocols in Benzoxazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzoxazoles to minimize environmental impact. These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajgreenchem.com This technology is particularly beneficial for the synthesis of benzoxazoles. ajgreenchem.com
One eco-friendly approach involves the condensation of 2-aminophenol with aldehydes using waste curd water as a catalytic solvent under microwave irradiation. This method not only reduces chemical waste but also utilizes a readily available byproduct. acs.org Another green solvent that has been successfully employed is glycerol, which, when combined with microwave irradiation, provides a mild and efficient route to benzoxazole derivatives. nih.gov
Deep eutectic solvents (DESs) have also been investigated as environmentally benign catalysts for benzoxazole synthesis under solvent-free microwave conditions. For instance, a choline (B1196258) chloride-oxalic acid-based DES has been shown to be an effective and reusable catalyst for the cyclization of 2-aminophenols and benzaldehydes, affording good to excellent yields of 2-arylbenzoxazoles. organic-chemistry.org
The cyclo desulfurization reaction of 2-aminophenol and isothiocyanates in ethanol (B145695) with hydrogen peroxide as an oxidant under microwave irradiation is another efficient and green method for synthesizing benzoxazole analogs. This protocol is characterized by its short reaction time, high yields, and the use of an environmentally friendly solvent. rsc.org
Table 1: Examples of Microwave-Assisted Benzoxazole Synthesis
| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-aminophenol, aldehydes | Waste curd water | Microwave irradiation | High | acs.org |
| 2-aminophenol, benzaldehyde | Glycerol | Microwave irradiation (20 W, 110 °C) | 80-91% | nih.gov |
| 2-aminophenols, benzaldehydes | [CholineCl][oxalic acid] (DES) | Solvent-free, microwave irradiation | Good to excellent | organic-chemistry.org |
| 2-aminophenol, isothiocyanates | H₂O₂/Ethanol | Microwave irradiation (100 °C, 10 min) | 88-98% | rsc.org |
The introduction of an amino group onto the benzoxazole scaffold is a key step in the synthesis of compounds like this compound. Catalyst-free amination methods are highly desirable as they avoid the use of potentially toxic and expensive metal catalysts.
A notable example is the metal-free oxidative amination of benzoxazoles with secondary or primary amines. semanticscholar.org This reaction can be carried out under neat conditions at ambient temperature, using catalytic iodine in aqueous tert-butyl hydroperoxide, with only tertiary butanol and water as byproducts. semanticscholar.org
Furthermore, additive-free C-H amination of benzoxazoles has been achieved using copper catalysts supported on aminated silica, accelerated by microwave irradiation. This method is cost-effective, allows for catalyst recycling, and minimizes free copper in the final product. benthamdirect.comrsc.org While this method uses a catalyst, the "additive-free" nature contributes to its green credentials by simplifying the reaction mixture and purification process. benthamdirect.comrsc.org
Table 2: Catalyst-Free and Additive-Free Amination of Benzoxazoles
| Reaction Type | Reagents | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Metal-free oxidative amination | Secondary/primary amines, catalytic iodine, aq. tert-butyl hydroperoxide | Ambient temperature, neat | High yields, only t-butanol and water as byproducts | semanticscholar.org |
| Additive-free C-H amination | Amines, CuCl/CuCl₂ on aminated silica | Acetonitrile, microwave irradiation (1.5-2 h) | Reusable catalyst, minimizes copper contamination | benthamdirect.comrsc.org |
Eliminating volatile organic solvents is a cornerstone of green chemistry. Several solvent-free methods for benzoxazole synthesis have been developed, often in conjunction with the use of environmentally friendly catalysts and reagents.
One such approach utilizes a Brønsted acidic ionic liquid gel as a heterogeneous catalyst for the condensation of 2-aminophenol and aldehydes at 130 °C. This method offers high yields and the catalyst can be recycled for multiple runs. semanticscholar.orgtandfonline.com Similarly, silica-supported sodium hydrogen sulphate has been employed as an efficient and reusable catalyst for the reaction of acyl chlorides with o-substituted aminoaromatics under solvent-free conditions. acs.org
The use of magnetic nanoparticles as catalyst supports further enhances the sustainability of these processes. For example, a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) has been used to catalyze the synthesis of benzoxazoles under solvent-free ultrasound irradiation. The catalyst can be easily separated from the reaction mixture using a magnet and reused. nih.gov In another example, Fe3O4@SiO2-SO3H nanoparticles have been used as a magnetically recyclable catalyst for the condensation of aromatic aldehydes with 2-aminophenol. nitrkl.ac.in
Even waste materials can be repurposed as green catalysts. For instance, fly ash, a byproduct of coal combustion, has been effectively used as a catalyst for the synthesis of 2-phenyl substituted benzoxazoles from 2-aminophenol and substituted aldehydes. ingentaconnect.com
Table 3: Solvent-Free Synthesis of Benzoxazoles with Green Reagents
| Reactants | Catalyst | Conditions | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| 2-aminophenol, aldehydes | Brønsted acidic ionic liquid gel | 130 °C, 5 h | 85-98% | Reusable catalyst, simple work-up | rsc.orgsemanticscholar.orgtandfonline.com |
| Acyl chlorides, o-substituted aminoaromatics | Silica-supported sodium hydrogen sulphate | 100 °C, 12 h | Quantitative | Reusable, eco-friendly catalyst | acs.org |
| 2-aminophenol, benzaldehyde | LAIL@MNP | Ultrasound, 70 °C, 30 min | Moderate to good | Magnetically separable and reusable catalyst | nih.gov |
| 2-aminophenol, aromatic aldehydes | Fe3O4@SiO2-SO3H nanoparticles | 50 °C | High | Magnetically recyclable catalyst | nitrkl.ac.in |
| 2-aminophenol, substituted aldehydes | Fly ash | Not specified | Not specified | Use of a waste material as catalyst | ingentaconnect.com |
Advanced Synthetic Techniques and Catalyst Development for Benzoxazole Derivatives
Beyond green chemistry principles, the development of advanced synthetic methodologies and novel catalysts continues to push the boundaries of efficiency and molecular diversity in benzoxazole synthesis.
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a prominent example. youtube.com
While a direct Suzuki-Miyaura coupling to synthesize this compound is not extensively documented, the methodology is widely applied for the functionalization of related heterocyclic systems. For instance, the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with various boronic esters has been developed, demonstrating the reaction's tolerance to functional groups like the benzoxazole moiety. rsc.org This suggests the potential for applying similar strategies to appropriately substituted benzoxazole precursors.
Ruthenium-catalyzed acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenol presents another innovative one-pot synthesis of benzoxazoles under heterogeneous conditions. acs.org
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, thereby saving time, energy, and resources. Several MCRs have been developed for the synthesis of benzoxazole derivatives.
An iron(III)-salen complex has been shown to be an effective catalyst for the one-pot, three-component synthesis of benzoxazoles from catechols, ammonium (B1175870) acetate (B1210297) (as a nitrogen source), and aldehydes. This method is advantageous due to its high yields, use of an environmentally friendly solvent (ethanol), and readily available starting materials. acs.org
Zinc triflate has also been utilized as a catalyst in a simple and efficient one-pot synthesis of benzoxazoles from 2-aminophenol and substituted aldehydes in refluxing ethanol. tandfonline.com In a similar vein, zinc sulfide (B99878) (ZnS) nanoparticles have been demonstrated as an effective catalyst for the one-pot, two-component reaction of o-aminophenol and various aldehydes in ethanol at 70 °C, offering high yields and short reaction times. ajgreenchem.com
Copper complexes capable of generating a phenoxyl radical have been employed to catalyze the multicomponent synthesis of a wide array of substituted benzoxazole derivatives under mild conditions. rsc.org
Table 4: One-Pot Multicomponent Syntheses of Benzoxazoles
| Reactants | Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Catechols, ammonium acetate, aldehydes | Fe(III)-salen complex | Ethanol | High yields, environmentally friendly solvent | acs.org |
| 2-aminophenol, substituted aldehydes | Zinc triflate | Ethanol | Simple and efficient | tandfonline.com |
| o-aminophenol, various aldehydes | Zinc sulfide (ZnS) nanoparticles | Ethanol | High yields, short reaction times | ajgreenchem.com |
| Not specified | Copper complexes (phenoxyl radical generating) | Not specified | Mild conditions, broad substrate scope | rsc.org |
Reactivity and Reaction Mechanisms of 6 Aminobenzo D Oxazol 5 Ol
Electrophilic Substitution Reactions on the Benzoxazole (B165842) Ring
Electrophilic Aromatic Substitution (EAS) is a primary class of reactions for electron-rich aromatic systems like 6-Aminobenzo[d]oxazol-5-ol. msu.edu The reaction proceeds through a two-step mechanism: initial attack by the aromatic pi-system on a strong electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The directing effects of the existing substituents are paramount in determining the position of substitution. Both the amino group and the hydroxyl group are powerful activating groups and are ortho, para-directors. youtube.com In this compound, the positions ortho to the hydroxyl group are C4 and C6 (which is occupied by the amino group). The positions ortho to the amino group are C5 (occupied by the hydroxyl group) and C7. The position para to the hydroxyl group is C2 (part of the oxazole (B20620) ring), and the position para to the amino group is C3a (a bridgehead carbon).
Given this arrangement, electrophilic attack is strongly favored at the C4 and C7 positions, which are activated by one or both groups and are sterically accessible.
Common EAS reactions expected to occur on this substrate include:
Halogenation: Introduction of a halogen (Cl, Br) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). masterorganicchemistry.com
Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). youtube.com
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, although the presence of the basic amino group can complicate these reactions by coordinating with the Lewis acid catalyst. youtube.com
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Typical Reagents | Electrophile (E+) | Predicted Major Product(s) |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo-6-aminobenzo[d]oxazol-5-ol and/or 7-Bromo-6-aminobenzo[d]oxazol-5-ol |
| Chlorination | Cl₂, AlCl₃ | Cl⁺ | 4-Chloro-6-aminobenzo[d]oxazol-5-ol and/or 7-Chloro-6-aminobenzo[d]oxazol-5-ol |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6-Amino-4-nitrobenzo[d]oxazol-5-ol and/or 6-Amino-7-nitrobenzo[d]oxazol-5-ol |
| Sulfonation | H₂SO₄, SO₃ | SO₃ | This compound-4-sulfonic acid and/or this compound-7-sulfonic acid |
Nucleophilic Substitution Reactions and Ring Transformations
Nucleophilic Aromatic Substitution (SNA) on the benzene (B151609) ring of this compound is generally unfavorable. Such reactions typically require an aromatic ring that is electron-deficient, usually accomplished by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group. libretexts.org The subject molecule, with its electron-donating -NH₂ and -OH groups, has an electron-rich ring, which would repel incoming nucleophiles. youtube.com
However, nucleophilic attack on the five-membered oxazole ring is a possibility under certain conditions. Electron-rich five-membered heterocycles can undergo nucleophilic substitution, though they are less reactive than benzene derivatives activated by electron-withdrawing groups. youtube.com Strong nucleophiles could potentially attack the C2 carbon of the oxazole ring, leading to a ring-opening transformation. The mechanism would likely involve the formation of an intermediate where the aromaticity of the fused benzene ring is temporarily disrupted. nih.gov
Transformations Involving the Amino Group
The aromatic amino group at the C6 position behaves similarly to the amino group in aniline (B41778), serving as a potent nucleophile and a site for a variety of chemical modifications.
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to readily react with electrophiles.
Acylation: The amino group can be acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an amide linkage. This transformation is often used as a protecting strategy for the amino group to moderate its activating effect during subsequent electrophilic substitution reactions.
Alkylation: Direct alkylation of the amino group with alkyl halides can occur but is often difficult to control, potentially leading to mixtures of mono- and di-alkylated products, as well as over-alkylation to form a quaternary ammonium (B1175870) salt.
Primary aromatic amines can be converted into diazonium salts upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). The resulting diazonium salt is a valuable synthetic intermediate.
The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide range of nucleophiles in what are known as Sandmeyer or related reactions. This allows for the introduction of functionalities that are difficult to install directly. For example, heterocyclic diazonium salts can be used to synthesize fused triazinone systems. dntb.gov.ua
Amidation involves the formation of an amide bond between the amino group of this compound and a carboxylic acid. Direct thermal condensation of an amine and a carboxylic acid requires high temperatures to overcome the formation of a non-reactive ammonium carboxylate salt. mdpi.com Therefore, the carboxylic acid is typically activated first. Common methods include converting the carboxylic acid to a more reactive derivative (like an acyl chloride) or using coupling agents. researchgate.netresearchgate.net The reaction proceeds by nucleophilic attack of the amine on the activated carbonyl carbon, followed by elimination to form the amide. mdpi.com
Table 2: Summary of Transformations Involving the Amino Group
| Transformation | Typical Reagents | Functional Group Formed | General Mechanism |
|---|---|---|---|
| Acylation | Acetyl chloride, Pyridine | Amide (-NH-C(O)R) | Nucleophilic acyl substitution |
| Alkylation | Methyl iodide (CH₃I) | Secondary/Tertiary Amine | Nucleophilic substitution (SN2) |
| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) | Formation of nitrosonium ion, attack by amine |
| Amidation | R-COOH, Coupling Agent (e.g., DCC) | Amide (-NH-C(O)R) | Carboxylic acid activation followed by nucleophilic attack |
Transformations Involving the Hydroxyl Group
The phenolic hydroxyl group at the C5 position imparts reactivity similar to that of phenol (B47542). It is weakly acidic and can be deprotonated by a suitable base to form a more nucleophilic phenoxide ion.
Key reactions involving the hydroxyl group include:
O-Alkylation (Williamson Ether Synthesis): The hydroxyl group can be converted into an ether by deprotonation with a base (e.g., NaH, K₂CO₃) to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
O-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of ester derivatives. This reaction is often faster at the more nucleophilic amino group unless the amine is first protected.
Silyl (B83357) Ether Formation: The hydroxyl group can be protected by converting it into a silyl ether using reagents like tert-butyldimethylsilyl chloride (TBDMSCl). Silyl ethers are stable under many reaction conditions but can be easily removed, making them excellent protecting groups. nih.gov
Table 3: Summary of Transformations Involving the Hydroxyl Group
| Transformation | Typical Reagents | Functional Group Formed | General Mechanism |
|---|---|---|---|
| O-Alkylation | 1. K₂CO₃ 2. CH₃I | Ether (-O-R) | SN2 attack by phenoxide ion |
| O-Acylation | Acetyl chloride, Pyridine | Ester (-O-C(O)R) | Nucleophilic acyl substitution |
| Silyl Ether Formation | TBDMSCl, Imidazole | Silyl Ether (-O-SiR₃) | Nucleophilic attack on silicon |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-Bromo-6-aminobenzo[d]oxazol-5-ol |
| 7-Bromo-6-aminobenzo[d]oxazol-5-ol |
| 4-Chloro-6-aminobenzo[d]oxazol-5-ol |
| 7-Chloro-6-aminobenzo[d]oxazol-5-ol |
| 6-Amino-4-nitrobenzo[d]oxazol-5-ol |
| 6-Amino-7-nitrobenzo[d]oxazol-5-ol |
| This compound-4-sulfonic acid |
| This compound-7-sulfonic acid |
| Aniline |
| Phenol |
| Sodium Nitrite |
| Nitrous Acid |
| Nitric Acid |
| Sulfuric Acid |
| Acetyl chloride |
| Methyl iodide |
Etherification and Esterification Reactions
The phenolic hydroxyl group at the C-5 position of this compound is a primary site for functionalization through etherification and esterification. These reactions convert the hydroxyl group into ether or ester moieties, respectively, which can significantly alter the compound's physicochemical properties.
Etherification: The formation of an ether linkage typically proceeds via nucleophilic substitution, with the deprotonated hydroxyl group (phenoxide) acting as the nucleophile. The Williamson ether synthesis is a common method, where a base is used to deprotonate the phenol, which then attacks an alkyl halide.
Esterification: The conversion of the hydroxyl group to an ester is most commonly achieved through the Fischer-Speier esterification method, which involves reacting the compound with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This is a reversible equilibrium-controlled process. masterorganicchemistry.com Alternatively, for a more irreversible reaction, the phenoxide can be reacted with a more reactive acylating agent, such as an acid chloride or an acid anhydride.
The presence of the C-6 amino group introduces a competing nucleophilic site, which could potentially react with the electrophile (e.g., acid chloride) to form an amide. Therefore, achieving chemoselectivity for O-acylation over N-acylation may require careful selection of reagents, reaction conditions, or the use of protecting groups for the amine.
Table 1: Representative Etherification and Esterification Reactions
| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Etherification | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃) | 5-Alkoxy-6-aminobenzoxazole |
| Esterification | Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄) | 6-Aminobenzoxazol-5-yl ester |
| Esterification | Acid Chloride (R-COCl) | Base (e.g., Pyridine, Et₃N) | 6-Aminobenzoxazol-5-yl ester |
| Esterification | Acid Anhydride ((RCO)₂O) | Base or Acid Catalyst | 6-Aminobenzoxazol-5-yl ester |
Oxidation of the Hydroxyl Moiety
The hydroxyl group of this compound, being part of a phenol system, is susceptible to oxidation. Phenols, particularly those substituted with electron-donating groups like the C-6 amino group, are readily oxidized. The oxidation of this moiety can lead to the formation of quinone-type structures.
The oxidation process likely proceeds to form a 6-amino-1,3-benzoxazole-5-one or a related quinone-imine species. The specific product would depend on the oxidant used and the reaction conditions. The presence of multiple reactive sites—the hydroxyl group, the amino group, and the heterocyclic ring—makes chemoselective transformation a significant challenge. nih.gov Strong oxidizing agents could potentially lead to complex product mixtures or degradation of the benzoxazole ring.
Table 2: Potential Oxidation Products of the Hydroxyl Moiety
| Oxidizing Agent | Plausible Product Structure | Notes |
|---|---|---|
| Mild Oxidants (e.g., Fremy's salt) | 6-Amino-1,3-benzoxazole-5-one (o-quinone) | Oxidation is directed by the hydroxyl and amino groups. |
Ring-Opening and Rearrangement Mechanisms
The benzoxazole core, while aromatic and relatively stable, can participate in rearrangement and ring-opening reactions under specific conditions, leading to the formation of new molecular scaffolds.
Smiles Rearrangement Pathways
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction that has been utilized in the functionalization and synthesis of benzoxazole derivatives. nih.govacs.org The reaction involves the migration of an aryl group from a heteroatom to a terminal nucleophile. wikipedia.org In the context of benzoxazole chemistry, this rearrangement can be used to introduce substituents at the 2-position.
The mechanism typically involves the initial S-alkylation of a benzoxazole-2-thiol precursor, followed by a nucleophilic attack of a nitrogen atom at a carbon atom of the benzoxazole ring. acs.org This forms a transient spirocyclic intermediate. acs.org Subsequent rearomatization and cleavage of the C-S bond lead to the formation of the N-substituted 2-aminobenzoxazole (B146116) product. This powerful rearrangement enables the breaking of a carbon-heteroatom bond and the formation of a new one under relatively economic conditions. acs.org
Table 3: Key Steps in the Smiles Rearrangement for Benzoxazole Functionalization
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1. Activation | A precursor (e.g., benzoxazole-2-thiol) is activated with an appropriate reagent containing a nucleophilic group. | S-alkylated thiol |
| 2. Intramolecular Attack | The tethered nucleophile (e.g., an amine) attacks the C2 carbon of the benzoxazole ring. | Spirocyclic Meisenheimer-type adduct |
| 3. Ring Opening & Rearomatization | The C-S bond of the original thiol moiety is cleaved, and the aromaticity of the benzene ring is restored. | N-substituted benzoxazole product |
Conversion to Other Heterocyclic Systems
The benzoxazole ring can serve as a synthon for the creation of other heterocyclic systems. Such transformations typically require an initial ring-opening step to expose reactive functional groups, followed by a re-cyclization with a suitable reagent. For instance, cleavage of the oxazole ring could hypothetically yield a 2-amino-phenolic derivative, which could then be reacted with other reagents to form new rings. One reported transformation involves changing a benzoxazole ring into non-ring imine linkages on covalent organic frameworks. researchgate.net
Table 4: Plausible Conversions of the Benzoxazole Ring to Other Heterocycles
| Reagent(s) for Recyclization | Resulting Heterocyclic System |
|---|---|
| Thiourea (B124793) or Carbon Disulfide | Benzothiazole |
| Phosgene (B1210022) or an equivalent | Benzoxazolone |
| Hydrazine or its derivatives | Benzimidazole or fused Pyrazole systems |
Oxidative and Reductive Transformations of the Benzoxazole System
Beyond modifications to its substituents, the core benzoxazole ring system can undergo transformations under either oxidative or reductive conditions. These reactions often lead to the cleavage of the oxazole ring.
Oxidative Transformations: Strong oxidation can lead to the cleavage of the heterocyclic oxazole ring. In a process analogous to the oxidative ring-opening of benzothiazoles, which yields acylamidobenzene sulfonate esters, the benzoxazole ring could undergo cleavage. scholaris.ca Under the action of a potent oxidant, the C-O bond or the C=N bond within the oxazole moiety could be cleaved, potentially yielding a derivative of 2-formamido-5-amino-phenol.
Reductive Transformations: The benzoxazole system can be subjected to various reductive conditions. Catalytic hydrogenation would likely first reduce the benzene portion of the molecule, yielding a tetrahydrobenzoxazole derivative. Under more forcing conditions, such as with strong hydride reagents or dissolving metal reduction, reductive cleavage of the oxazole ring may occur. This could involve the breaking of the C-O bond to generate a 2-(alkylamino)phenol derivative.
Table 5: Summary of Oxidative and Reductive Ring Transformations
| Reaction Type | Reagent(s) / Conditions | Potential Product(s) |
|---|---|---|
| Oxidative Ring Cleavage | Strong Oxidants (e.g., MMPP, peroxy acids) | 2-Formamido-5-amino-phenol derivatives |
| Reductive Hydrogenation | H₂, Pd/C (or PtO₂) | 6-Amino-4,5,6,7-tetrahydrobenzo[d]oxazol-5-ol |
| Reductive Ring Cleavage | Strong reducing agents (e.g., LiAlH₄) | 2-(Methylamino)-6-aminophenol |
Spectroscopic and Advanced Characterization Techniques in Structural Elucidation of 6 Aminobenzo D Oxazol 5 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. oup.com
The ¹H-NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the parent compound, 6-Aminobenzo[d]oxazol-5-ol, distinct signals are expected for the aromatic protons and the protons of the amino (-NH₂) and hydroxyl (-OH) groups.
The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the range of δ 6.8–8.8 ppm. nih.gov The specific chemical shifts and splitting patterns are influenced by the electronic effects of the amino and hydroxyl substituents. The proton at position 2 of the oxazole (B20620) ring (H-2) is expected to appear as a singlet, often in the downfield region, due to its attachment to the imine carbon. The protons on the benzene ring (H-4 and H-7) would likely appear as singlets or doublets depending on coupling interactions. The protons of the -NH₂ and -OH groups are exchangeable and may appear as broad singlets; their chemical shifts can vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound This table presents predicted values based on typical ranges for benzoxazole (B165842) derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~8.0 - 8.5 | Singlet (s) |
| H-4 | ~6.8 - 7.2 | Singlet (s) |
| H-7 | ~7.0 - 7.4 | Singlet (s) |
| -OH | Variable (broad) | Singlet (br s) |
For derivatives, substituent groups introduce predictable changes. For instance, the introduction of an alkyl group would result in signals in the aliphatic region (δ 0.9-4.5 ppm), while the presence of an acetamido linker would show a characteristic singlet for methylene (B1212753) protons around δ 4.40–4.42 ppm. nih.gov
The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their hybridization and chemical environment. The carbon chemical shift range is much broader than for protons, typically 0-220 ppm. oregonstate.edu
In this compound, the carbon atoms of the benzoxazole core are expected to resonate in the aromatic region (δ 100-160 ppm). The imine carbon (C-2) of the oxazole ring is typically found significantly downfield, often around δ 150-165 ppm. mdpi.com The carbons directly bonded to the electronegative oxygen and nitrogen atoms (C-3a and C-7a) are also shifted downfield. The chemical shifts of C-5 and C-6 are influenced by the attached hydroxyl and amino groups, respectively.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound This table presents predicted values based on typical ranges for benzoxazole derivatives.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 165 |
| C-3a | 140 - 152 |
| C-4 | 100 - 115 |
| C-5 | 135 - 148 |
| C-6 | 125 - 140 |
| C-7 | 95 - 110 |
2D-NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. youtube.com
Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In a derivative of this compound with an alkyl chain, COSY would show cross-peaks between adjacent methylene (-CH₂-) and methyl (-CH₃) protons, helping to map out the chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduemerypharma.com This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. For the parent compound, HSQC would show correlations between H-2 and C-2, H-4 and C-4, and H-7 and C-7.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edu This technique is invaluable for piecing together the molecular skeleton, especially for identifying quaternary carbons (carbons with no attached protons). emerypharma.com For example, the proton at H-2 would show HMBC correlations to C-3a and C-7a, confirming the structure of the oxazole ring and its fusion to the benzene ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. rsc.org
The IR spectrum of this compound is expected to show several key absorption bands. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the 3200–3600 cm⁻¹ region. libretexts.org The N-H stretching of the primary amine group gives rise to two sharp bands in the 3300–3500 cm⁻¹ range. pressbooks.pub Aromatic C-H stretching is observed just above 3000 cm⁻¹. libretexts.org The C=N stretching of the oxazole ring is expected around 1654–1688 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1452–1600 cm⁻¹ region. nih.gov The C-O stretching vibrations (both phenolic and within the oxazole ring) would produce strong bands in the 1050–1260 cm⁻¹ range. lumenlearning.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H stretch (broad) | 3200 - 3600 |
| Amine (-NH₂) | N-H stretch (sharp) | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Imine (C=N) | C=N stretch | 1654 - 1688 |
| Aromatic C=C | C=C stretch | 1452 - 1600 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov For this compound (C₇H₆N₂O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. nih.govnih.gov This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. nih.gov
For this compound, the calculated exact mass is 150.0429 g/mol . An HRMS analysis would aim to find an experimental m/z value that matches this theoretical value within a very small error margin (typically <5 ppm), thus confirming the molecular formula C₇H₆N₂O₂. scienceopen.com This technique is essential for confirming the identity of newly synthesized compounds.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry, as well as detailed information about the packing of molecules in the crystal lattice. While specific crystallographic data for this compound is not widely published, analysis of closely related benzoxazole derivatives provides a strong model for its expected solid-state structure.
For benzoxazole derivatives, single-crystal X-ray diffraction analysis typically reveals a planar or nearly planar benzoxazole ring system. The planarity is a key feature, influencing the electronic and packing properties of the molecule. For instance, in the molecular salt of 2-aminobenzoxazole (B146116) with fumaric acid, the benzoxazolium cation is essentially planar. scispace.com
The crystal system and space group are fundamental parameters determined in a crystallographic study. For example, a study on a 2-aminobenzoxazole salt found it to crystallize in the orthorhombic space group Pbca. scispace.com In contrast, other substituted benzoxazoles have been found to crystallize in different systems, such as the triclinic system with a P-1 space group. mdpi.com The specific crystal system adopted by this compound would depend on the crystallization conditions and the influence of its substituent groups on the packing arrangement.
The bond lengths and angles within the benzoxazole core are expected to be consistent with those observed in related structures. The C-O and C-N bonds within the oxazole ring will exhibit lengths intermediate between single and double bonds, indicative of aromatic character. The amino and hydroxyl substituents on the benzene ring of this compound would influence the electronic distribution and could slightly alter the bond lengths within the fused ring system compared to unsubstituted benzoxazole.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.0023(4) |
| b (Å) | 11.9332(5) |
| c (Å) | 18.0128(7) |
| α (°) | 85.276(3) |
| β (°) | 84.517(3) |
| γ (°) | 85.240(3) |
| Volume (ų) | 2339.40(16) |
Data is illustrative and based on a representative bipyrazole derivative for comparison. mdpi.com
The supramolecular architecture of crystalline this compound would be significantly influenced by intermolecular interactions. The presence of the amino (-NH2) and hydroxyl (-OH) groups, which are excellent hydrogen bond donors, and the nitrogen and oxygen atoms of the oxazole ring, which are hydrogen bond acceptors, would lead to the formation of an extensive hydrogen-bonding network.
In the crystal structure of the 2-aminobenzoxazole-fumaric acid molecular salt, classical N—H···O and O—H···O hydrogen bonds are observed. scispace.com It is highly probable that this compound would exhibit similar strong hydrogen bonding, potentially forming dimers or extended chains and layers. These interactions are crucial in stabilizing the crystal lattice.
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This provides valuable information about the thermal stability and decomposition profile of a compound. For this compound, TGA would reveal the temperature at which it begins to decompose and the number of decomposition steps involved.
While specific TGA data for this compound is not available, studies on related heterocyclic compounds like amino benzotriazole (B28993) derivatives show that thermal decomposition often occurs in multiple stages. ajol.inforesearchgate.net The initial weight loss in a TGA thermogram might correspond to the loss of solvent molecules if the compound was crystallized as a hydrate (B1144303) or solvate. Subsequent weight loss at higher temperatures would be due to the fragmentation of the molecule itself. For polybenzoxazines, a related class of polymers, the initial degradation often involves the cleavage of weaker bonds, followed by the breakdown of the more stable aromatic backbone at higher temperatures. researchgate.net
The thermal stability of this compound would be influenced by the strength of its chemical bonds and the extent of its intermolecular interactions. The strong hydrogen bonding and potential for π-π stacking would likely contribute to a relatively high thermal stability. The TGA curve would provide a clear indication of the temperature range in which the compound is stable, which is critical information for its handling, storage, and potential applications at elevated temperatures.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Loss |
|---|---|---|---|
| 1 | 30-250 | 18.19 | Crystalline Water |
| 2 | 250-400 | 25.16 | Coordinated Water and Chlorine Atoms |
| 3 | 400-700 | 40.96 | Organic Moiety |
Data is illustrative and based on a metal complex of a benzotriazole derivative for comparison. ajol.info
UV-Visible Spectroscopy for Electronic Structure and Conjugation Studies
UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower energy (ground) states to higher energy (excited) states. shu.ac.uk The resulting spectrum provides insights into the electronic structure of the molecule, particularly the nature of its conjugated π-electron system.
For this compound, the UV-Visible spectrum is expected to show distinct absorption bands characteristic of the benzoxazole chromophore. The absorption of UV or visible radiation in organic molecules is generally restricted to functional groups (chromophores) that contain valence electrons of low excitation energy. shu.ac.uk The benzoxazole system, being a conjugated aromatic system, will have π → π* and potentially n → π* electronic transitions. libretexts.orgpharmatutor.org
The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths (in the UV region). pharmatutor.org The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are generally of lower intensity and occur at longer wavelengths. pharmatutor.org
The positions of the absorption maxima (λmax) are sensitive to the substituents on the aromatic ring. The electron-donating amino (-NH2) and hydroxyl (-OH) groups in this compound are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzoxazole. This is due to the extension of the conjugated system through the interaction of the lone pairs on the nitrogen and oxygen atoms with the π-system of the ring. The solvent in which the spectrum is recorded can also influence the λmax values due to differential stabilization of the ground and excited states.
| Transition | Description | Typical Wavelength Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |
|---|---|---|---|
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 700 | 1,000 - 10,000 |
| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | 200 - 700 | 10 - 100 |
| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | < 200 | Variable |
| n → σ | Excitation of an electron from a non-bonding orbital to a σ antibonding orbital. | < 200 | Variable |
General data for electronic transitions in organic molecules. shu.ac.uklibretexts.orgpharmatutor.org
Computational Chemistry and Theoretical Investigations of 6 Aminobenzo D Oxazol 5 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, are used to predict molecular properties and reactivity.
Electronic Structure and Frontier Molecular Orbitals Analysis
An analysis of the electronic structure of 6-Aminobenzo[d]oxazol-5-ol would involve mapping its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. youtube.comyoutube.com These "frontier orbitals" are crucial for predicting a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the distribution of these orbitals would likely be influenced by the electron-donating amino (-NH2) and hydroxyl (-OH) groups attached to the benzoxazole (B165842) core.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties.
NMR: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help elucidate the molecule's structure.
IR: Infrared (IR) spectroscopy simulations predict vibrational frequencies, corresponding to the stretching and bending of chemical bonds. This can help identify functional groups within the molecule.
UV-Vis: Time-Dependent DFT (TD-DFT) is often used to predict electronic transitions, which correspond to the wavelengths of maximum absorbance (λmax) in UV-Visible spectroscopy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. rjeid.com It offers a good balance between accuracy and computational cost for many molecular systems.
Geometry Optimization and Conformational Analysis
DFT is used to find the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For this compound, this would involve determining the most stable rotational positions (conformations) of the amino and hydroxyl groups relative to the fused ring system.
Energy Calculations and Stability Assessments
Once the geometry is optimized, DFT can be used to calculate the molecule's total electronic energy and thermodynamic properties, such as enthalpy of formation. These calculations are vital for assessing the molecule's stability relative to other isomers or related compounds. The stability of different tautomers, such as the amino versus imino forms, can also be computationally evaluated.
Elucidation of Reaction Mechanisms and Transition States
DFT is a powerful tool for investigating how chemical reactions occur. nih.gov By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the high-energy transition states that connect reactants to products. nih.gov This allows for the calculation of activation energies, which determine the reaction rate. For this compound, one could theoretically study its synthesis pathways or its potential reactions, such as electrophilic substitution on the benzene (B151609) ring, by modeling the transition states involved. mdpi.com
Molecular Surface and Bonding Interactions Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, enabling the identification of close contacts and the nature of the forces at play. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different properties, and two-dimensional "fingerprint plots" that summarize the types and frequencies of intermolecular contacts.
For this compound, the Hirshfeld surface is expected to be dominated by several key interactions stemming from its constituent functional groups: the amino (-NH2), hydroxyl (-OH), and the benzoxazole ring system. The analysis of a coordination compound of 2-aminobenzoxazole (B146116) revealed that intermolecular interactions are primarily from H---H, O---H/H---O, and C---H/H---C contacts. A study on a benzoxazole methyl ester also highlighted the importance of H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H interactions in the crystal packing. Based on these findings, a similar distribution of contacts can be anticipated for this compound.
The dominant intermolecular contacts predicted for this compound are summarized in the following table:
| Intermolecular Contact Type | Predicted Contribution | Description of Interaction |
| H···H | High | These contacts are generally the most abundant and represent van der Waals forces between hydrogen atoms on the molecular periphery. |
| O···H / H···O | Significant | Strong hydrogen bonds are expected between the hydroxyl group and the amino group of neighboring molecules, as well as with the nitrogen and oxygen atoms of the oxazole (B20620) ring. These appear as distinct spikes on the 2D fingerprint plot. |
| C···H / H···C | Moderate | These interactions represent weaker C-H···π and C-H···O/N hydrogen bonds, contributing to the overall stability of the crystal lattice. |
| N···H / H···N | Moderate | Hydrogen bonding involving the amino group and the oxazole nitrogen atom would be a key feature in the crystal packing. |
| C···C | Low | indicative of π-π stacking interactions between the aromatic rings of adjacent molecules. |
| N···O / O···N | Low | These contacts would represent dipole-dipole interactions between the electron-rich oxygen and nitrogen atoms. |
The dnorm (normalized contact distance) surface of this compound would likely feature distinct red spots, indicating close intermolecular contacts where hydrogen bonds occur, particularly involving the amino and hydroxyl groups. The 2D fingerprint plots would provide a quantitative breakdown of these interactions, with characteristic wings and spikes corresponding to the different contact types.
Molecular Modeling and Docking Studies (focused on chemical interactions)
Molecular modeling and docking studies are instrumental in elucidating the potential biological activity of this compound by predicting its binding affinity and interaction patterns with various protein targets. Although specific docking studies for this compound are not extensively published, the well-documented interactions of other benzoxazole derivatives with a range of biological receptors provide a solid framework for understanding its potential chemical interactions. Benzoxazole scaffolds have been investigated as inhibitors for targets such as DNA gyrase, cyclooxygenase-2 (COX-2), and vascular endothelial growth factor receptor-2 (VEGFR-2).
Docking simulations computationally place a ligand into the binding site of a protein and score the stability of the resulting complex. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for molecular recognition and binding.
Based on the structure of this compound, several key interactions can be predicted in a hypothetical protein active site:
Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. These groups can form strong hydrogen bonds with polar amino acid residues like aspartate, glutamate, serine, and threonine, as well as with the peptide backbone. The nitrogen and oxygen atoms within the oxazole ring can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The benzene ring portion of the benzoxazole core is hydrophobic and can engage in favorable van der Waals interactions with nonpolar residues such as valine, leucine, and isoleucine within the binding pocket.
π-π Stacking: The aromatic benzoxazole ring system can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions are significant for stabilizing the ligand in the active site.
A hypothetical summary of docking interactions for this compound with a generic kinase inhibitor binding site is presented below:
| Interaction Type | Functional Group of this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Amino (-NH2), Hydroxyl (-OH) | Asp, Glu, Ser, Thr, Gln, Asn |
| Hydrogen Bond (Acceptor) | Amino (-NH2), Hydroxyl (-OH), Oxazole N, Oxazole O | Ser, Thr, Gln, Asn, Lys, Arg |
| Hydrophobic Interactions | Benzene ring | Val, Leu, Ile, Ala, Met |
| π-π Stacking | Benzoxazole ring system | Phe, Tyr, Trp |
These predicted interactions highlight the potential of this compound to act as a versatile ligand capable of binding to a variety of protein targets. The specific binding mode and affinity would, of course, depend on the unique topology and chemical environment of the target protein's active site.
Studies on Acid-Base Properties and Protonation States
The acid-base properties of this compound are critical to its chemical behavior, solubility, and potential interactions in biological systems. The ionization state of a molecule, determined by its pKa values, influences its ability to cross cell membranes and interact with biological targets. While experimental determination of the pKa values for this specific compound is not documented in the literature, computational methods and analysis of its structural analogue, 4-aminophenol (B1666318), can provide valuable estimations.
The molecule possesses two primary ionizable groups: the phenolic hydroxyl group (-OH) and the aromatic amino group (-NH2).
The Hydroxyl Group: The hydroxyl group is acidic and can donate a proton to form a phenolate (B1203915) anion. The pKa of the hydroxyl group in 4-aminophenol is approximately 10.3. The fused oxazole ring in this compound is an electron-withdrawing group, which would be expected to increase the acidity (lower the pKa) of the hydroxyl group compared to 4-aminophenol.
The Amino Group: The amino group is basic and can accept a proton to form an ammonium (B1175870) cation. The pKa of the conjugate acid of the amino group in 4-aminophenol is around 5.5. The electron-withdrawing nature of the benzoxazole system would likely decrease the basicity (lower the pKa) of the amino group as well.
Computational software, such as Chemaxon's pKa calculator, is widely used to predict the ionization constants of molecules. These programs utilize algorithms based on empirical data and quantum chemical calculations to estimate pKa values.
A table of predicted pKa values and corresponding protonation states is presented below:
| Ionizable Group | Predicted pKa (approximate) | Predominant State at pH 7.4 | Protonation/Deprotonation Reaction |
| Amino (-NH2) | ~4.5 - 5.5 | Neutral (-NH2) | -NH2 + H+ ⇌ -NH3+ |
| Hydroxyl (-OH) | ~9.5 - 10.5 | Neutral (-OH) | -OH ⇌ -O- + H+ |
At physiological pH (around 7.4), both the amino and hydroxyl groups of this compound are expected to be in their neutral forms. The molecule would become protonated at the amino group in acidic conditions and deprotonated at the hydroxyl group in basic conditions. Understanding these protonation states is essential for interpreting its chemical reactivity and for designing molecular docking studies that accurately reflect its state in a biological environment.
Investigation of Non-Covalent Interactions within Molecular Complexes
The study of non-covalent interactions within molecular complexes of this compound is fundamental to understanding its self-assembly properties and its interactions with other molecules. These interactions, which include hydrogen bonding and π-π stacking, are the driving forces behind molecular recognition and the formation of supramolecular structures.
Hydrogen Bonding: As a molecule with both potent hydrogen bond donors (-NH2, -OH) and acceptors (N and O in the oxazole ring, -NH2, -OH), this compound has a high propensity to form intricate hydrogen-bonded networks. In a self-assembled complex, such as a dimer, multiple hydrogen bonds could form. For instance, the hydroxyl group of one molecule could donate a proton to the oxazole nitrogen of a second molecule, while the amino group of the second molecule donates a proton to the hydroxyl oxygen of the first, forming a stable, cyclic dimer.
π-π Stacking: The planar, aromatic structure of the benzoxazole ring system facilitates π-π stacking interactions. In a molecular complex, two molecules of this compound could align in a parallel or offset fashion, allowing for favorable orbital overlap between their aromatic rings. These stacking interactions are crucial for the stability of crystalline solids and can also play a significant role in the binding of the molecule to biological macromolecules, such as DNA or proteins with aromatic residues.
A theoretical analysis of a this compound dimer would likely reveal the following key non-covalent interactions:
| Interaction Type | Description | Estimated Energy Range (kcal/mol) |
| O-H···N Hydrogen Bond | Between the hydroxyl group of one molecule and the oxazole nitrogen of another. | 3 - 7 |
| N-H···O Hydrogen Bond | Between the amino group of one molecule and the hydroxyl or oxazole oxygen of another. | 2 - 6 |
| π-π Stacking | Parallel or offset stacking of the benzoxazole rings. | 1 - 5 |
Computational methods, such as Density Functional Theory (DFT) with dispersion corrections, are employed to model these non-covalent interactions and calculate their binding energies. The analysis of the resulting molecular orbitals and electron density can provide a detailed picture of the nature and strength of these interactions. Such studies are essential for rationalizing the solid-state structure of this compound and for designing novel materials and molecular complexes with desired properties.
Derivatization Strategies and Synthetic Utility of 6 Aminobenzo D Oxazol 5 Ol As a Chemical Building Block
Design and Synthesis of Novel Benzoxazole (B165842) Scaffolds with Modified Substitution Patterns
The presence of reactive amino and hydroxyl moieties on the 6-Aminobenzo[d]oxazol-5-ol scaffold allows for the straightforward introduction of various substituents, leading to the generation of diverse libraries of novel benzoxazole derivatives. The amino group can readily undergo acylation, alkylation, and arylation reactions, while the hydroxyl group can be derivatized through etherification and esterification.
For instance, acylation of the amino group with different acyl chlorides or anhydrides can introduce a range of functional groups, influencing the molecule's lipophilicity, electronic properties, and potential biological activity. Similarly, alkylation of the amino and hydroxyl groups can be achieved using various alkyl halides, leading to secondary or tertiary amines and ethers, respectively. These modifications can significantly alter the steric and electronic environment of the benzoxazole core.
Furthermore, the strategic placement of these functional groups facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs. By systematically modifying the substitution pattern on the this compound core, chemists can fine-tune the pharmacological properties of the resulting compounds. For example, a study on quinazolinone derivatives, which can be conceptually related to derivatized benzoxazoles, demonstrated that modifications at similar positions can lead to potent antitumor activity. nih.govnih.gov
Table 1: Examples of Derivatization Reactions on this compound
| Reagent | Reaction Type | Product Type |
| Acyl Chloride | Acylation | 6-Acylaminobenzo[d]oxazol-5-ol |
| Alkyl Halide | Alkylation | 6-(Alkylamino)benzo[d]oxazol-5-ol / 5-(Alkoxy)benzo[d]oxazol-6-amine |
| Arylboronic Acid | Suzuki Coupling | 6-(Arylamino)benzo[d]oxazol-5-ol |
| Chloroformate | Carbamoylation | 6-(Carbamoyl)aminobenzo[d]oxazol-5-ol |
Use as a Precursor for Fused Heterocyclic Systems
The ortho-disposed amino and hydroxyl groups in this compound serve as a powerful synthon for the construction of more complex, fused heterocyclic systems. This bifunctionality allows for cyclization reactions with various bifunctional reagents to form additional rings fused to the benzoxazole core.
One common strategy involves the reaction with 1,3-dielectrophiles, such as β-ketoesters or malonic esters, to construct fused six-membered rings like oxazines. For instance, condensation with a β-ketoester could lead to the formation of a fused oxazolo-pyrimidine ring system. The synthesis of fused nih.govrsc.orgthiazolo nih.govrsc.orgoxazines and nih.govrsc.orgoxazino[2,3-b] nih.govrsc.orgbenzothiazoles has been reported through related cyclization strategies, highlighting the potential for creating diverse fused systems. nih.gov Similarly, reaction with phosgene (B1210022) or its equivalents can lead to the formation of a fused oxazolone (B7731731) ring.
These fused heterocyclic systems often exhibit unique photophysical and biological properties. The expanded π-system in these molecules can lead to interesting fluorescent or chromophoric characteristics, while the rigid, polycyclic framework can enhance binding affinity to biological targets. The synthesis of novel benzo-fused pyrazolo-oxazines from o-nitroheterocyclic aldehydes demonstrates the versatility of cyclization reactions in building complex heterocyclic structures. nih.gov
Formation of Conjugates and Hybrid Molecules for Chemical Probes
The inherent reactivity of the amino and hydroxyl groups of this compound makes it an attractive scaffold for the development of chemical probes. By conjugating this core with other molecular entities, such as fluorophores, affinity tags, or bioactive molecules, researchers can create tools for studying biological processes.
Furthermore, this compound can be incorporated into hybrid molecules that combine its structural features with those of other pharmacophores. This approach can lead to the development of compounds with dual or enhanced biological activities. For instance, linking it to a known anticancer agent could result in a new conjugate with improved efficacy or a different mechanism of action. The discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives as potential agents for cervical cancer treatment illustrates the potential of such hybrid structures. nih.gov
Role as a Ligand in Coordination Chemistry and Material Science Applications (e.g., antioxidant additives)
The nitrogen and oxygen atoms within the this compound structure, particularly the amino and hydroxyl groups, can act as coordination sites for metal ions. This allows the molecule and its derivatives to function as ligands in coordination chemistry, forming stable metal complexes with a variety of transition metals.
Schiff base derivatives of this compound, formed by the condensation of the amino group with an aldehyde or ketone, can act as versatile multidentate ligands. These Schiff base metal complexes have been extensively studied for their catalytic, magnetic, and biological properties. erpublications.comresearchgate.netnih.gov The geometry and electronic properties of the resulting metal complexes can be tuned by varying the metal ion and the substituents on the Schiff base ligand.
In the realm of material science, the antioxidant properties of phenolic compounds are well-established. The hydroxyl group on the this compound core suggests its potential as an antioxidant or as a building block for more potent antioxidant derivatives. Studies on related phenolic and aminophenolic compounds have demonstrated their ability to scavenge free radicals and inhibit oxidative processes. researchgate.netcrimsonpublishers.comcrimsonpublishers.comresearchgate.net This property makes them candidates for use as antioxidant additives in polymers and other materials to prevent degradation.
Table 2: Potential Applications in Coordination Chemistry and Material Science
| Application Area | Rationale |
| Coordination Chemistry | N and O donor atoms for metal chelation |
| Formation of stable Schiff base complexes | |
| Material Science | Phenolic hydroxyl group for antioxidant activity |
| Potential as a monomer for polymer synthesis |
Development of New Synthetic Reagents and Methodologies utilizing the Aminohydroxybenzoxazole Scaffold
The unique reactivity of this compound can be harnessed to develop novel synthetic reagents and methodologies. The ortho-relationship of the amino and hydroxyl groups can be exploited in reactions that are not possible with monofunctional or meta/para-substituted analogues.
For example, the scaffold could be used to develop new protecting groups for other functional groups, where the benzoxazole core provides stability and can be cleaved under specific conditions. Additionally, the molecule could serve as a platform for asymmetric catalysis, where chiral auxiliaries are attached to the amino or hydroxyl groups to induce stereoselectivity in chemical reactions.
While specific examples of this compound being used as a synthetic reagent or in the development of new methodologies are not yet widely reported in the literature, its structural features suggest significant untapped potential in this area. The development of novel synthetic methods often relies on the creative use of unique starting materials, and this compound presents a promising canvas for such innovation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6-Aminobenzo[d]oxazol-5-ol and its derivatives?
- Answer : The synthesis often involves catalytic strategies using transition metals. For example, Cu/FeO nanoparticles have been utilized in one-pot reactions to synthesize structurally related benzo[d]oxazol-5-ol derivatives via cyclization of nitriles or amines under mild conditions . Diazotization and fluoroboric acid-mediated reactions (e.g., for benzothiazole derivatives) may also provide insights into optimizing reaction conditions for analogous compounds . Key steps include purification via column chromatography (e.g., ethyl acetate/hexane systems) and characterization using NMR and IR spectroscopy .
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer : Analytical techniques such as H-NMR, C-NMR, and IR spectroscopy are critical for confirming molecular structure. Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures stoichiometric accuracy. For example, derivatives of benzo[d]oxazol-5-ol have been characterized by distinct NMR chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) and IR absorption bands for NH/OH groups (~3200–3500 cm) .
Q. What safety protocols should be followed when handling this compound in the lab?
- Answer : Safety data sheets (SDS) for structurally similar compounds highlight hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Proper personal protective equipment (PPE), including gloves, goggles, and fume hoods, is essential. Storage under inert atmospheres in dark conditions is recommended to prevent degradation .
Advanced Research Questions
Q. How can diversity-oriented synthesis (DOS) be applied to generate structurally diverse libraries based on the this compound scaffold?
- Answer : Oxazolones and related heterocycles serve as versatile templates for DOS. Strategies include:
- Ring functionalization : Introducing substituents at the 6-amino position via nucleophilic substitution or cross-coupling reactions.
- Scaffold hybridization : Combining with benzimidazole or pyrrole moieties to enhance biological activity .
- Stereoselective synthesis : Using chiral catalysts or auxiliaries to control stereochemistry, as demonstrated in amino acid and β-lactam syntheses .
Q. What experimental approaches can resolve contradictions in spectral or biological data for this compound derivatives?
- Answer : Contradictions may arise from impurities, solvent effects, or assay variability. Mitigation strategies include:
- Reproducibility checks : Repeating syntheses and assays under standardized conditions.
- Advanced spectroscopy : 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra.
- Computational validation : Comparing experimental NMR/IR data with density functional theory (DFT) predictions .
Q. How can catalytic systems be optimized for the synthesis of this compound-containing heterocycles?
- Answer : Heterogeneous catalysts like mesoporous ZnS or Cu nanoparticles improve yield and selectivity in cyclization reactions. Key parameters include:
- Catalyst loading : 5–10 mol% for balance between activity and cost.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Reactions often proceed optimally at 80–100°C .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound derivatives in drug discovery?
- Answer : SAR studies require systematic variation of substituents and pharmacophore mapping. For example:
- Substituent modification : Introducing electron-withdrawing groups (e.g., -NO, -F) at the 5-position to enhance binding affinity.
- Biological assays : Testing derivatives against target proteins (e.g., hypoxia-inducible factors) using in vitro models, as seen in benzoxazole-benzimidazole hybrids .
Q. How can the solubility and bioavailability of this compound derivatives be improved for pharmacological studies?
- Answer : Physicochemical optimization includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
